

Phthalylsulfathiazole: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Phthalylsulfathiazole*

Cat. No.: *B1677756*

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This guide provides an in-depth technical overview of **Phthalylsulfathiazole**, a broad-spectrum sulfonamide antimicrobial agent. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the core scientific principles and practical applications of this compound. This document delves into its fundamental chemical properties, mechanism of action, synthesis, and key applications, grounded in authoritative scientific references.

Core Compound Properties

Phthalylsulfathiazole is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.^[1] Its chemical and physical properties are pivotal to its function and application in therapeutics.

Property	Value	Source
CAS Number	85-73-4	[2][3][4]
Molecular Weight	403.43 g/mol	[2][4][5]
Molecular Formula	C ₁₇ H ₁₃ N ₃ O ₅ S ₂	[2][4][5]
IUPAC Name	2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid	[5]
Synonyms	Sulfathalidine, N4-Phthalylsulfathiazole, 2-[[[4-[(2-Thiazolylamino)sulfonyl]phenyl]amino]carbonyl]benzoic acid	[2][6]
Appearance	White to nearly white crystalline powder	[7]
Melting Point	Approximately 272-277 °C with decomposition	[2]
Solubility	Practically insoluble in water and chloroform; slightly soluble in alcohol; readily soluble in solutions of alkali hydroxides.	[2]

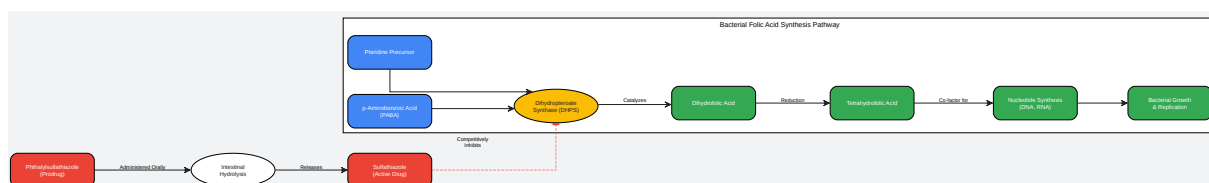
Mechanism of Action: Targeted Inhibition of Folic Acid Synthesis

Phthalylsulfathiazole functions as a prodrug, meaning it is administered in an inactive form and is converted to its active form, sulfathiazole, within the body.[1] This conversion primarily occurs in the large intestine through hydrolysis by bacterial enzymes.[1][6] This localized activation is a key feature, concentrating the antimicrobial effect in the gastrointestinal tract while minimizing systemic absorption and potential side effects.[1][8]

The active sulfathiazole is a structural analog of para-aminobenzoic acid (PABA).[1][9] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1]

Folic acid is an essential nutrient for bacteria, serving as a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[1][9]

The antimicrobial action of sulfathiazole stems from its competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][6][9] By binding to the active site of DHPS, sulfathiazole prevents the incorporation of PABA into dihydrofolic acid, a crucial step in the folic acid synthesis pathway.[1][8] This disruption halts the production of folic acid, leading to a bacteriostatic effect—inhibiting the growth and replication of susceptible bacteria rather than directly killing them.[1][9] The host's immune system can then more effectively clear the infection.



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Caption: Competitive inhibition of bacterial folic acid synthesis by **Phthalylsulfathiazole**.

Synthesis Workflow: Condensation of Sulfathiazole and Phthalic Anhydride

The synthesis of **Phthalylsulfathiazole** is typically achieved through the condensation reaction of sulfathiazole and phthalic anhydride.^{[2][10]} This process involves the formation of an amide bond between the amino group of sulfathiazole and the anhydride group of phthalic anhydride.

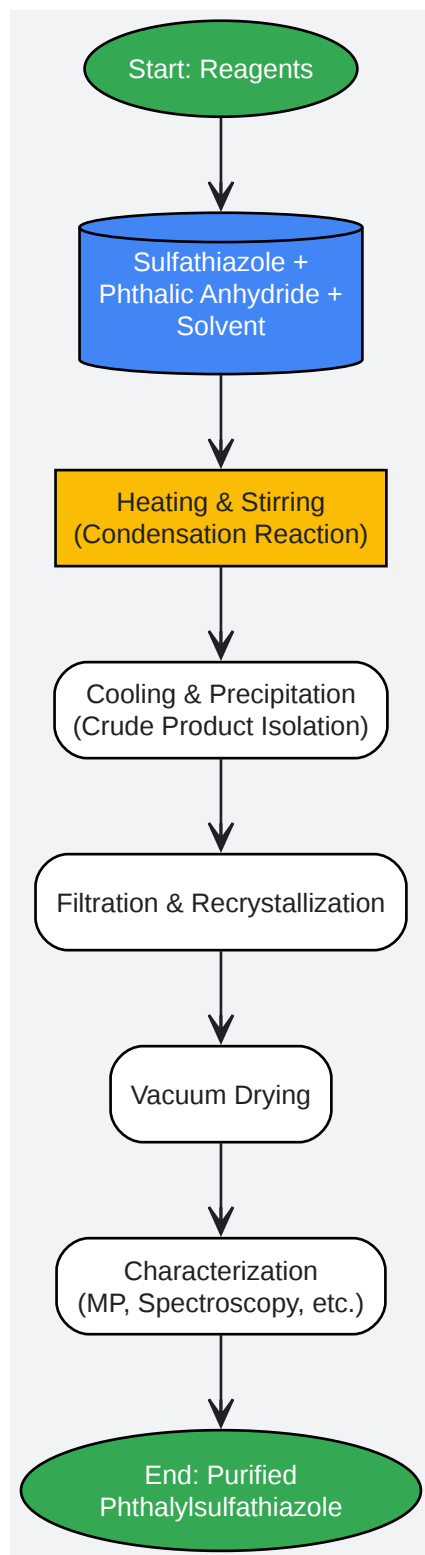
Experimental Protocol

Materials:

- Sulfathiazole
- Phthalic anhydride
- Suitable solvent (e.g., pyridine or a high-boiling point inert solvent)
- Reaction vessel with heating and stirring capabilities
- Purification apparatus (e.g., for recrystallization)

Procedure:

- **Reactant Combination:** Equimolar amounts of sulfathiazole and phthalic anhydride are dissolved in a suitable solvent within the reaction vessel.^[10]
- **Heating and Reaction:** The mixture is heated under reflux with continuous stirring for a specified period to facilitate the condensation reaction.
- **Product Isolation:** Upon completion of the reaction, the mixture is cooled, and the crude **Phthalylsulfathiazole** product is precipitated.
- **Purification:** The crude product is collected by filtration and purified, typically by recrystallization from an appropriate solvent, to yield the final high-purity compound.
- **Drying and Characterization:** The purified **Phthalylsulfathiazole** is dried under vacuum and characterized using analytical techniques such as melting point determination, spectroscopy (e.g., IR, NMR), and chromatography to confirm its identity and purity.



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Caption: General workflow for the synthesis of **Phthalylsulfathiazole**.

Applications in Drug Development and Research

Phthalylsulfathiazole's targeted action within the gastrointestinal tract has defined its primary therapeutic applications.

- **Gastrointestinal Infections:** It is indicated for the treatment of various intestinal conditions, including dysentery, colitis, and gastroenteritis caused by susceptible bacteria.[6][9][11]
- **Preoperative Intestinal Surgery:** The compound is used for preoperative preparation in intestinal surgery to reduce the bacterial load and minimize the risk of postoperative infections.[6]
- **Veterinary Medicine:** **Phthalylsulfathiazole** is widely used in veterinary medicine to manage gastrointestinal infections in livestock and companion animals.[7][11][12]
- **Research Chemical:** It serves as a valuable research chemical for studying microbial resistance mechanisms and as a reference standard in the development and validation of analytical methods for detecting sulfonamides.[11][12]

While its use in human medicine has declined with the advent of newer antibiotics, it remains a relevant compound, particularly in veterinary applications and specific clinical scenarios.[8][9]

Conclusion

Phthalylsulfathiazole is a well-characterized sulfonamide antimicrobial with a distinct, localized mechanism of action within the gastrointestinal tract. Its role as a prodrug that releases the active sulfathiazole in situ makes it an effective agent for treating intestinal infections with minimal systemic exposure. A comprehensive understanding of its chemical properties, synthesis, and biological activity is essential for its effective application in both therapeutic and research settings. This guide provides a foundational technical overview to support the work of scientists and drug development professionals in this field.

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